molecular formula C11H11ClO4 B14743423 2-(Acetyloxy)-5-chlorobenzyl acetate CAS No. 6296-67-9

2-(Acetyloxy)-5-chlorobenzyl acetate

Cat. No.: B14743423
CAS No.: 6296-67-9
M. Wt: 242.65 g/mol
InChI Key: DXKVEVAVGWRCFH-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-5-chlorobenzyl acetate is an organic compound characterized by the presence of an acetyloxy group and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-chlorobenzyl acetate typically involves the esterification of 5-chlorosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

5-chlorosalicylic acid+acetic anhydridepyridine2-(Acetyloxy)-5-chlorobenzyl acetate+acetic acid\text{5-chlorosalicylic acid} + \text{acetic anhydride} \xrightarrow{\text{pyridine}} \text{this compound} + \text{acetic acid} 5-chlorosalicylic acid+acetic anhydridepyridine​2-(Acetyloxy)-5-chlorobenzyl acetate+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-5-chlorobenzyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 5-chlorosalicylic acid and acetic acid.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 5-chlorosalicylic acid and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

2-(Acetyloxy)-5-chlorobenzyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-5-chlorobenzyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetyloxy)-4-chlorobenzyl acetate
  • 2-(Acetyloxy)-3-chlorobenzyl acetate
  • 2-(Acetyloxy)-5-bromobenzyl acetate

Uniqueness

2-(Acetyloxy)-5-chlorobenzyl acetate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

6296-67-9

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

(2-acetyloxy-5-chlorophenyl)methyl acetate

InChI

InChI=1S/C11H11ClO4/c1-7(13)15-6-9-5-10(12)3-4-11(9)16-8(2)14/h3-5H,6H2,1-2H3

InChI Key

DXKVEVAVGWRCFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)Cl)OC(=O)C

Origin of Product

United States

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